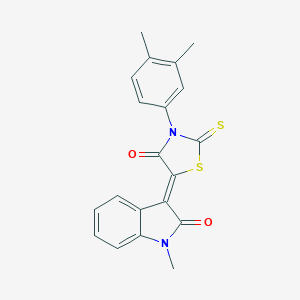

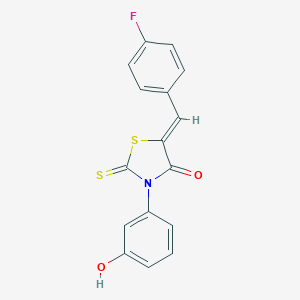

![molecular formula C11H5Br2NO B379721 6,8-Dibromo-1H-benzo[cd]indol-2-one CAS No. 31211-21-9](/img/structure/B379721.png)

6,8-Dibromo-1H-benzo[cd]indol-2-one

Vue d'ensemble

Description

“6,8-Dibromo-1H-benzo[cd]indol-2-one” is a chemical compound that has been identified as a potent and specific BET Bromodomain Inhibitor . It has been used in the development of therapeutics to treat cancer and inflammatory diseases .

Synthesis Analysis

The synthesis of “6,8-Dibromo-1H-benzo[cd]indol-2-one” and its derivatives has been a subject of research. For instance, a study describes the identification, optimization, and evaluation of benzo[cd]indol-2(1H)-one containing compounds as a new class of BET bromodomain inhibitors, starting from structure-based virtual screening (SBVS) .Molecular Structure Analysis

The molecular structure of “6,8-Dibromo-1H-benzo[cd]indol-2-one” has been analyzed in several studies. It has been found that the two most potent compounds bind to the BRD4 bromodomain, with Kd values of 124 and 137 nM .Chemical Reactions Analysis

The chemical reactions involving “6,8-Dibromo-1H-benzo[cd]indol-2-one” have been studied. For instance, it has been used as a reactant in the synthesis of potential antitumor agents .Physical And Chemical Properties Analysis

The physical and chemical properties of “6,8-Dibromo-1H-benzo[cd]indol-2-one” can be found in various databases such as PubChem .Applications De Recherche Scientifique

Photopolymerization Initiators

6,8-Dibromo-1H-benzo[cd]indol-2-one derivatives have been synthesized and evaluated as photoinitiators in the radical polymerization of trimethylolpropane triacrylate under visible light. These compounds, due to the presence of an appropriate hydrogen donor group, do not require an extra coinitiator for the polymerization process. They act both as a triplet sensitizer and as a hydrogen donor during photopolymerization. The initiating radicals are believed to be formed from the triplet state via hydrogen transfer, a mechanism supported by density functional theory calculations (Strzelczyk, Michalski, & Podsiadły, 2016).

Synthesis of Heterocyclic Derivatives

Derivatives of the heterocyclic system benzo[cd]furo[2,3-f]indole have been synthesized through the cyclodehydration of 6-acylmethyloxy-1-alkyl-benzo[cd]indol-2(1H)-ones. Depending on the reaction conditions, either 7- or 8-aryl derivatives can be prepared. The molecular and crystal structures of these compounds were established, highlighting the versatility of the benzo[cd]indol-2-one scaffold in synthesizing novel heterocyclic compounds (Davydenko et al., 2008).

Thymidylate Synthase Inhibitors

Benz[cd]indole-containing compounds have been designed, synthesized, and evaluated as inhibitors of thymidylate synthase (TS), a key enzyme in DNA synthesis. Structure-activity relationships were explored by optimizing substituents across different regions of the molecule, leading to compounds with Ki values in the nanomolar range against the human enzyme. These inhibitors were synthesized from substituted 6-aminobenz[cd]indol-2(1H)-ones, demonstrating the potential of the benzo[cd]indol-2-one core in developing TS-targeted therapeutics (Varney et al., 1992).

Silver-Catalyzed Synthesis of Heterocycles

A silver-catalyzed stereoselective synthesis of polysubstituted (Z)-1,2-dihydrobenzo[cd]indoles from 8-ethynylnaphthalen-1-amines demonstrates the utility of the benzo[cd]indol-2-one scaffold in the synthesis of nitrogen-containing heterocyclic compounds. These compounds serve as important cores in biological and pharmaceutical research, illustrating the role of silver catalysis in constructing complex heterocyclic frameworks (Wang et al., 2018).

Mécanisme D'action

Target of Action

The primary target of 6,8-Dibromo-1H-benzo[cd]indol-2-one is the BRD4/NF-κB/NLRP3 inflammatory signaling pathway . This pathway plays a crucial role in mediating inflammation, which is a key factor in various diseases, including gouty arthritis .

Mode of Action

6,8-Dibromo-1H-benzo[cd]indol-2-one interacts with its targets by inhibiting the BRD4/NF-κB/NLRP3 signaling pathway . This inhibition results in a significant reduction in inflammation, thereby alleviating the symptoms of gouty arthritis in rat models .

Biochemical Pathways

The compound affects the BRD4/NF-κB/NLRP3 signaling pathway, which is involved in the regulation of inflammation . By inhibiting this pathway, the compound can effectively reduce inflammation and its downstream effects.

Pharmacokinetics

The compound’s boiling point is predicted to be 3247±350 °C, and its density is predicted to be 2046±006 g/cm3 . These properties may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and thus its bioavailability.

Result of Action

The compound has been shown to significantly improve the symptoms of gouty arthritis in rat models . It enters the cancer cells via the polyamine transporter localized in the lysosomes and causes autophagy and apoptosis . The crosstalk between autophagy and apoptosis induced by the compound was found to be mutually reinforcing .

Orientations Futures

The future directions in the research of “6,8-Dibromo-1H-benzo[cd]indol-2-one” involve its potential use in the treatment of cancer and inflammatory diseases. It has been identified as a potent and specific BET Bromodomain Inhibitor, and at least seven inhibitors have progressed into clinical trials for the treatment of cancer or inflammatory diseases .

Propriétés

IUPAC Name |

6,8-dibromo-1H-benzo[cd]indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5Br2NO/c12-7-4-8(13)10-9-5(7)2-1-3-6(9)11(15)14-10/h1-4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASGFYNKHTHMWKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)NC3=C(C=C2Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,8-Dibromo-1H-benzo[cd]indol-2-one | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

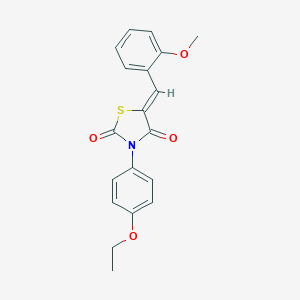

![methyl 4-{(Z)-[3-(4-ethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B379644.png)

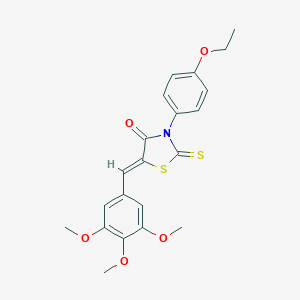

![4-[(5-Methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzaldehyde](/img/structure/B379650.png)

![(2E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one](/img/structure/B379652.png)

![2-[2-[4-(4-Fluorobenzoyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B379655.png)

![2-{2-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B379657.png)

![2-(2-(4-benzoylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B379661.png)

![2-[2-[4-(2,2-Diphenylacetyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B379662.png)